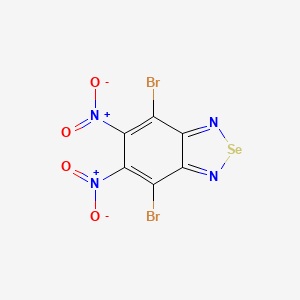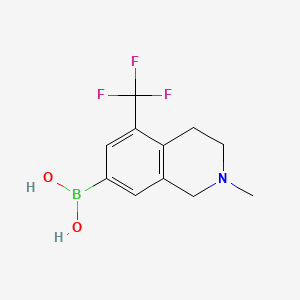
(2-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a trifluoromethyl-substituted isoquinoline ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various trifluoromethyl-substituted derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid is used as a building block for constructing complex molecules. Its boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds .
Biology: The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .
Medicine: In medicinal chemistry, [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid is explored for its potential therapeutic properties. Its unique chemical structure allows for the design of novel drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications .
作用機序
The mechanism of action of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The trifluoromethyl group can enhance binding affinity and selectivity towards target proteins, contributing to the compound’s overall biological activity .
類似化合物との比較
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group and a boronic acid group, making it similar in reactivity and applications.
3-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted boronic acid with similar chemical properties.
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups, providing unique reactivity and applications.
Uniqueness: The uniqueness of [2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid lies in its isoquinoline ring structure, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted boronic acids. This structural feature makes it valuable in the design of novel compounds with specific biological and chemical properties.
特性
分子式 |
C11H13BF3NO2 |
|---|---|
分子量 |
259.03 g/mol |
IUPAC名 |
[2-methyl-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c1-16-3-2-9-7(6-16)4-8(12(17)18)5-10(9)11(13,14)15/h4-5,17-18H,2-3,6H2,1H3 |
InChIキー |
QWPSUHXSNFKECW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CCN(C2)C)C(=C1)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)

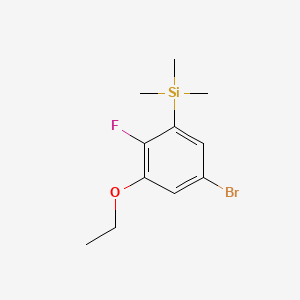
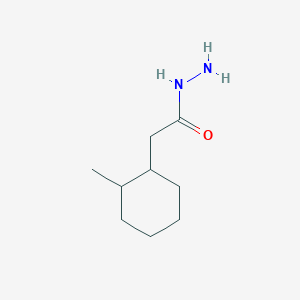

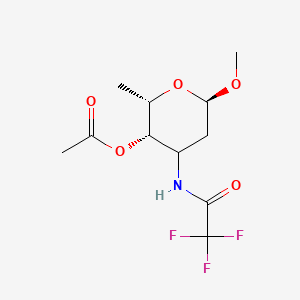
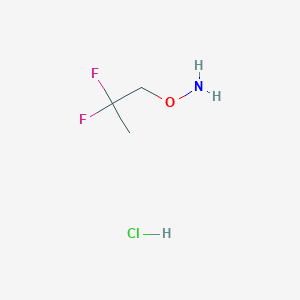

![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)

